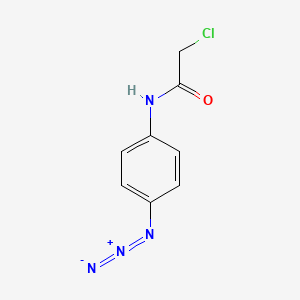

N-(4-azidophenyl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(4-azidophenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-5-8(14)11-6-1-3-7(4-2-6)12-13-10/h1-4H,5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTJASCIWLSXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Azidophenyl 2 Chloroacetamide and Analogous Molecular Scaffolds

Strategies for Incorporating the Chloroacetamide Moiety

The chloroacetamide group is a valuable component in organic synthesis, known for its reactivity as an alkylating agent. Its incorporation into aromatic systems is a well-established process.

Chloroacetylation of Substituted Aromatic Amines

A prevalent and direct method for forming N-aryl chloroacetamides is the chloroacetylation of the corresponding aromatic amine. researchgate.netresearchgate.net This reaction typically involves treating the substituted aniline (B41778) with chloroacetyl chloride in the presence of a base. researchgate.netresearchgate.net The base, often triethylamine (B128534) or potassium carbonate, serves to neutralize the hydrochloric acid generated during the reaction. researchgate.netresearchgate.net The reaction is commonly carried out in an inert solvent such as dichloromethane (B109758) or benzene. researchgate.netresearchgate.net

This method's versatility allows for the synthesis of a wide array of N-substituted chloroacetamides by simply varying the starting aniline. nih.gov For instance, various N-(substituted phenyl)-2-chloroacetamides have been synthesized using this approach. nih.gov

Derivatization from Precursor Anilines

In many synthetic schemes, the chloroacetamide moiety is introduced to a precursor aniline that already contains other desired functionalities or is amenable to further modification. researchgate.netresearchgate.net For the synthesis of N-(4-azidophenyl)-2-chloroacetamide, a common precursor is 4-aminoacetophenone. This compound can be chloroacetylated to form N-(4-acetylphenyl)-2-chloroacetamide. researchgate.netnih.gov The acetyl group can then be further manipulated to introduce the azide (B81097) functionality.

Another approach involves the C-amidoalkylation of aromatic compounds using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. arkat-usa.orgumich.edu This method allows for the formation of novel chloroacetamide derivatives. arkat-usa.orgumich.edu

Approaches for Introducing the Azido (B1232118) Functional Group

The azido group is a versatile functional group in organic chemistry, particularly valued for its role in "click chemistry" and as a photo-reactive crosslinking agent.

Diazotization and Subsequent Azide Formation on the Aromatic Ring

The most common method for introducing an azide group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by treatment with an azide salt, typically sodium azide. researchgate.netorganic-chemistry.org This two-step process, known as the Sandmeyer-type reaction, is a cornerstone of aromatic chemistry. dntb.gov.ua

The reaction begins with the treatment of the aromatic amine with a source of nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a diazonium salt. organic-chemistry.org This intermediate is then reacted with sodium azide to yield the corresponding aryl azide. researchgate.net One-pot procedures have been developed to streamline this process, using reagents like tert-butyl nitrite and trimethylsilyl (B98337) azide. researchgate.netorganic-chemistry.org

Nucleophilic Displacement for Azide Introduction

While less common for the direct synthesis of aryl azides from anilines, nucleophilic aromatic substitution (SNA_r_) can be a viable method for introducing an azide group, particularly on activated aromatic rings. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a good leaving group, such as a halide, by an azide nucleophile. wikipedia.org The aromatic ring must be substituted with strong electron-withdrawing groups, typically ortho or para to the leaving group, to facilitate the nucleophilic attack. masterorganicchemistry.comchemistrysteps.comlibretexts.org

Multi-component Reactions and Convergent Synthesis Strategies for Bifunctional Probes

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like bifunctional probes in a single step. nih.govfrontiersin.org These reactions combine three or more starting materials in a one-pot fashion to generate a product that contains portions of all the reactants. frontiersin.org

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate analogous structures. nih.govmdpi.com For example, the Ugi and Passerini reactions are powerful MCRs that can create diverse scaffolds. nih.gov Convergent synthesis, where different fragments of the target molecule are synthesized separately and then combined, is also a powerful strategy for creating bifunctional probes. This approach allows for the modular assembly of complex structures. acs.org

General Techniques for Purification and Academic Characterization of Novel Chemical Probes

The purification and characterization of newly synthesized chemical probes, such as this compound, are essential steps to ensure their suitability for biological research. These processes confirm the identity and purity of the compound, which are critical for interpreting experimental results accurately. unc.edu

Purification Techniques

Following synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Several standard laboratory techniques are employed for purification. sigmaaldrich.comwikipedia.org

Recrystallization: This is a common method for purifying solid compounds. wikipedia.org The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent. orgsyn.org For N-substituted phenyl-2-chloroacetamides, ethanol (B145695) is often used as a recrystallization solvent. scholarsresearchlibrary.comijpsr.info

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase. sigmaaldrich.com For organic compounds like the one , silica (B1680970) gel is a common stationary phase. The choice of solvent system (mobile phase) is critical for achieving good separation.

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases. wikipedia.org This is often used during the work-up of a reaction to remove water-soluble impurities.

Filtration: This is a simple mechanical method to separate a solid from a liquid or gas and is frequently used to collect the precipitated product after a reaction or recrystallization. wikipedia.org

Academic Characterization Methods

Once purified, the chemical probe must be thoroughly characterized to confirm its structure and purity. unc.eduresearchgate.net A combination of spectroscopic methods is typically used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. For example, in N-(4-methylphenyl) chloroacetamide, characteristic signals for the methyl protons, the methylene (B1212753) protons of the chloroacetyl group, the aromatic protons, and the amide proton are observed in the ¹H NMR spectrum. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an N-substituted chloroacetamide, characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C-Cl stretch would be expected. ijpsr.info The presence of the azide group would also give a strong, characteristic absorption band.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. researchgate.net This helps to confirm the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of a compound. researchgate.net The retention factor (Rf) value is a characteristic property of a compound under specific conditions.

Table 2: Common Characterization Data for N-Aryl-2-chloroacetamide Scaffolds

| Technique | Observed Feature | Interpretation | Reference |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) | Provides the proton framework of the molecule. | nih.gov |

| ¹³C NMR | Chemical shifts (δ) | Reveals the carbon skeleton of the molecule. | nih.gov |

| IR Spectroscopy | Absorption bands (cm⁻¹) | Identifies functional groups like C=O, N-H, C-Cl, and N₃. | ijpsr.info |

| Mass Spectrometry | Molecular ion peak (m/z) | Confirms the molecular weight of the compound. | researchgate.net |

The combination of these purification and characterization techniques ensures that the synthesized this compound is of high purity and has a confirmed structure, making it a reliable tool for further scientific investigation.

Reactivity Profiles and Mechanistic Aspects of Constituent Functional Groups

The chemical behavior of N-(4-azidophenyl)-2-chloroacetamide is dictated by the distinct properties of its chloroacetamide and azido (B1232118) phenyl components. Each group participates in specific types of reactions, enabling its use as a versatile tool in chemical biology.

Electrophilic Nature and Covalent Reactivity of the Chloroacetamide Group

The chloroacetamide group is a well-established electrophilic warhead that readily participates in covalent bond formation with nucleophilic residues in biomolecules. nih.govnih.gov The carbon atom attached to the chlorine is electron-deficient, making it susceptible to nucleophilic attack. This reactivity is the basis for its use in irreversibly labeling proteins and other biological macromolecules. nih.gov

The primary mechanism by which the chloroacetamide group reacts with biological nucleophiles is through alkylation, specifically an SN2 (bimolecular nucleophilic substitution) reaction. youtube.com In this process, a nucleophile attacks the electrophilic carbon center, leading to the displacement of the chloride ion as a leaving group.

The thiol group of cysteine residues is a particularly potent nucleophile in biological systems and a primary target for chloroacetamide-based reagents. nih.govnih.gov The sulfur atom of the deprotonated thiolate anion attacks the carbon of the chloroacetamide, forming a stable thioether bond and releasing a chloride ion. acs.org This reaction is generally rapid and results in the formation of a covalent adduct, effectively and irreversibly linking the this compound molecule to the cysteine-containing protein or peptide. nih.govacs.org

The general reaction can be depicted as:

Protein-Cys-SH + Cl-CH2-CO-NH-Ar-N3 → Protein-Cys-S-CH2-CO-NH-Ar-N3 + HCl

Studies have shown that chloroacetamide moieties can react almost quantitatively with cysteine residues within an hour. acs.org The reactivity of chloroacetamides is often compared to other cysteine-reactive warheads like iodoacetamides, with chloroacetamides demonstrating favorable reaction kinetics. nih.govnih.gov

| Reactant | Nucleophile | Reaction Type | Key Feature |

|---|---|---|---|

| This compound | Cysteine (Thiol group) | SN2 Alkylation | Forms a stable thioether bond. |

While cysteine is a primary target, the chloroacetamide group can also react with other nucleophilic amino acid side chains, although generally at a slower rate. The imidazole (B134444) ring of histidine is one such nucleophile. rsc.org The nitrogen atoms of the imidazole ring can act as nucleophiles, attacking the electrophilic carbon of the chloroacetamide. This results in the formation of a covalent adduct, alkylating the histidine residue. nih.gov However, the reactivity towards histidine is typically less pronounced than towards the more nucleophilic cysteine thiol. acs.org

| Reactant | Nucleophile | Reaction Type | Key Feature |

|---|---|---|---|

| This compound | Histidine (Imidazole ring) | Alkylation | Generally slower reaction compared to cysteine. |

The reactivity and selectivity of the chloroacetamide group are not solely inherent properties but are also significantly influenced by the local molecular environment. nih.gov Factors such as the pKa of the target nucleophile, its accessibility within the protein structure, and the surrounding amino acid residues can all modulate the reaction rate and specificity. For instance, a cysteine residue located in a hydrophobic pocket might exhibit different reactivity compared to one on the protein surface. Similarly, the presence of acidic or basic residues in the vicinity can affect the protonation state of the target nucleophile, thereby influencing its nucleophilicity. nih.gov

Bioorthogonal Reactivity of the Azido Phenyl Moiety

The azido phenyl group of this compound provides a second, distinct mode of reactivity. Azides are considered bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems but can be induced to react with a specific, exogenously supplied reaction partner. nih.govnih.gov This property is invaluable for selectively labeling and detecting molecules in complex biological environments. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

The most prominent bioorthogonal reaction involving the azide (B81097) group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.org This highly efficient and specific "click chemistry" reaction joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.gov

The CuAAC reaction is characterized by several advantageous features:

High Yields and Selectivity: The reaction proceeds with high efficiency and regioselectivity, almost exclusively forming the 1,4-isomer. wikipedia.orgbeilstein-journals.org

Mild Reaction Conditions: It can be carried out in aqueous solutions and at room temperature, making it compatible with biological samples. bioclone.net

Bioorthogonality: Neither the azide nor the alkyne group reacts with endogenous biological molecules, ensuring that the ligation is highly specific. nih.govglenresearch.com

In the context of this compound, once the molecule has been covalently attached to a target protein via the chloroacetamide group, the exposed azido phenyl moiety is available for subsequent reaction. By introducing an alkyne-containing molecule (e.g., a fluorescent dye, a biotin (B1667282) tag, or another protein), the CuAAC reaction can be used to further functionalize the target. This two-step strategy allows for precise and versatile labeling of biomolecules. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is essential for the reaction to proceed at a practical rate. nih.govnih.gov

| Reaction | Reactants | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yield, high selectivity, bioorthogonal, mild conditions. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Biological Contexts

The azide group of this compound is a key player in strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction widely used for labeling biomolecules in living systems. nih.govnih.gov This reaction circumvents the need for cytotoxic copper catalysts often required in traditional "click chemistry". nih.gov

SPAAC involves the reaction of an azide with a strained alkyne, such as a cyclooctyne (B158145) derivative. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently under physiological conditions of temperature and pH. nih.gov The reaction is highly selective, as neither azides nor strained alkynes typically react with other functional groups found in biological systems. nih.gov This orthogonality ensures that the labeling is specific to the intended target. nih.gov

The mechanism of SPAAC involves a [3+2] cycloaddition between the azide and the strained alkyne, resulting in the formation of a stable triazole ring. The rate of this reaction is influenced by the structure of the strained alkyne. nih.gov The utility of SPAAC has been demonstrated in the selective modification of biomolecules both in vitro and on the surface of living cells without apparent toxicity. nih.gov

Staudinger Ligation for Covalent Labeling

The azide functionality of this compound can also participate in the Staudinger ligation, another important bioorthogonal reaction for covalent labeling. sigmaaldrich.comrsc.org This reaction occurs between an azide and a phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester group. sigmaaldrich.comthermofisher.com

A key advantage of the Staudinger ligation is its high chemoselectivity; azides and phosphines are chemically orthogonal to most functional groups present in biological systems. nih.govsigmaaldrich.com This allows for the specific labeling of biomolecules, such as cell-surface glycans, that have been metabolically engineered to incorporate azide-containing sugars. sigmaaldrich.com

Photoactivated Reactivity for Covalent Adduct Formation

The aryl azide group of this compound can be activated by light, initiating a cascade of reactions that result in the formation of covalent bonds with nearby molecules. This photoactivated reactivity is a powerful tool for mapping molecular interactions. thermofisher.comthermofisher.com

Photogeneration of Nitrenes from Aryl Azides

Upon exposure to ultraviolet (UV) light, typically in the range of 250-350 nm, the aryl azide moiety of this compound undergoes photolysis. thermofisher.comthermofisher.com This process leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive intermediate known as a nitrene. nih.govresearchgate.net

Specifically, the absorption of a photon excites the aryl azide to a singlet state. This excited state can then lose N₂ to form a singlet nitrene. nih.gov The singlet nitrene is a high-energy species that can undergo several transformations. It can rearrange, or it can undergo intersystem crossing to form a more stable triplet nitrene. nih.gov The specific pathway taken depends on the structure of the aryl azide and the reaction conditions. researchgate.net The photogeneration of nitrenes is a key step in photo-crosslinking experiments. nih.gov

Mechanism of Photo-Crosslinking with Proximal Biomolecules

The highly reactive nitrene generated from the photolysis of the aryl azide can react with a variety of chemical bonds in proximal biomolecules, leading to the formation of stable covalent adducts. thermofisher.comresearchgate.net This process is known as photo-crosslinking.

The singlet nitrene can undergo insertion into C-H and N-H bonds, as well as addition to double bonds. thermofisher.com When primary amines are present, the nitrene can rearrange to form a ketenimine or a related species, which then reacts with the nucleophilic amine. thermofisher.comacs.org This reactivity with a broad range of functional groups makes aryl azides effective, albeit sometimes non-specific, crosslinking agents for capturing protein-protein and protein-nucleic acid interactions. thermofisher.comresearchgate.netacs.org The short-lived and highly reactive nature of the nitrene ensures that crosslinking primarily occurs with molecules in the immediate vicinity of the photoactivated compound. acs.org

Applications in Advanced Chemical Proteomics and Target Identification

Design Principles for Bifunctional Probes in Proteome-Wide Profiling

The efficacy of bifunctional probes like N-(4-azidophenyl)-2-chloroacetamide hinges on the careful strategic placement of its core components: a reactive warhead and a bioorthogonal handle. nih.govacs.org These elements are connected by a linker, the design of which is critical for optimal probe performance.

The design of this compound strategically incorporates two key functional moieties:

The Chloroacetamide "Warhead": The chloroacetamide group serves as a reactive electrophile. nih.govnih.gov This functional group is known to form a stable covalent bond with nucleophilic amino acid residues, particularly the thiol group of cysteine, through an SN2 reaction mechanism. nih.gov This targeted reactivity allows for the specific labeling of cysteine residues within protein active sites or other functionally important regions. nih.govnih.gov The reactivity of the chloroacetamide can be tuned to optimize its specificity and reduce off-target effects. nih.gov

The Azidophenyl "Bioorthogonal Handle": The 4-azidophenyl group provides a dual function. Firstly, it is a photo-reactive moiety. Upon exposure to UV light, the aryl azide (B81097) group is converted into a highly reactive nitrene intermediate. researchgate.netrsc.orgnih.govmdpi.com This nitrene can then non-specifically insert into nearby C-H or N-H bonds, forming a covalent crosslink with interacting proteins or other biomolecules. nih.gov Secondly, the azide group serves as a bioorthogonal handle. This means it is chemically inert under normal physiological conditions but can be selectively reacted with a partner molecule, typically an alkyne-containing reporter tag, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). nih.govnih.gov This allows for the subsequent detection, enrichment, and identification of labeled proteins.

The strategic combination of a cysteine-reactive warhead and a photo-activatable, bioorthogonal handle in a single molecule enables a multi-step experimental workflow for target identification and validation.

Length and Flexibility: The linker must be long and flexible enough to allow both the warhead and the handle to reach their respective targets without steric hindrance. A well-designed linker ensures that the chloroacetamide can access its target cysteine while the azidophenyl group is positioned to crosslink with a binding partner upon photoactivation.

Chemical Stability: The linker must be stable under the conditions of the experiment, including the covalent labeling step and the subsequent photo-crosslinking and click chemistry reactions.

Cleavability: In some applications, a cleavable linker can be incorporated. tum.de This allows for the release of the labeled protein from a solid support or the separation of different parts of a complex after analysis, facilitating downstream processing.

| Linker Feature | Importance for Probe Performance |

| Length and Flexibility | Allows for proper orientation and reach of the reactive and bioorthogonal groups. |

| Solubility | Enhances bioavailability and reduces non-specific interactions in aqueous environments. |

| Stability | Ensures the integrity of the probe throughout the experimental workflow. |

| Cleavability (Optional) | Facilitates the isolation and analysis of labeled biomolecules. |

Covalent Ligand-Protein Profiling Methodologies

The chloroacetamide moiety of this compound makes it particularly well-suited for covalent ligand-protein profiling, a powerful strategy for identifying the protein targets of small molecules.

Cysteine is a relatively rare amino acid, and its nucleophilic thiol group is often found in the active sites of enzymes or at other functionally important locations. nih.gov This makes it an attractive target for covalent inhibitors and probes. Chemoproteomic strategies that focus on cysteine residues have become a cornerstone of drug discovery and chemical biology. chemrxiv.orgbiorxiv.org

The chloroacetamide group of this compound is a potent electrophile that readily reacts with cysteine thiols. nih.govnih.gov By treating a complex biological sample, such as a cell lysate or even live cells, with this probe, researchers can selectively label a subset of the proteome containing reactive cysteine residues. This "ligandable" cysteine landscape provides valuable information about potential drug targets. chemrxiv.org

Following the covalent labeling of proteins with this compound, the azide handle is utilized for the attachment of a reporter tag via click chemistry. This tag can be a fluorophore for in-gel visualization or, more commonly, a biotin (B1667282) tag for enrichment.

The biotinylated proteins are then captured on streptavidin-coated beads, washed to remove non-specifically bound proteins, and subsequently digested into peptides for analysis by mass spectrometry (MS). Quantitative MS techniques, such as Data-Independent Acquisition (DIA), are then employed to identify and quantify the labeled proteins. rawdatalibrary.netnih.govnih.gov By comparing the abundance of labeled proteins between a control and a treated sample, researchers can determine the specific protein targets of a compound and assess its proteome-wide selectivity.

| Step | Description | Key Reagent/Technique |

| 1. Covalent Labeling | The chloroacetamide group of the probe reacts with cysteine residues in the proteome. | This compound |

| 2. Click Chemistry | A reporter tag (e.g., biotin-alkyne) is attached to the probe's azide handle. | Copper catalyst or strain-promoted alkyne |

| 3. Enrichment | Biotinylated proteins are captured and purified. | Streptavidin beads |

| 4. Digestion | Enriched proteins are broken down into peptides. | Trypsin |

| 5. Mass Spectrometry | Peptides are identified and quantified. | LC-MS/MS (e.g., DIA) |

Integrated Chemoproteomic Workflows Utilizing Bioorthogonal Ligation

The chloroacetamide group of this compound provides a handle for bioorthogonal ligation, a key step in the enrichment and identification of labeled proteins. Chloroacetamide is a sulfhydryl-reactive alkylating agent that preferentially forms a stable covalent bond with cysteine residues in proteins. thermofisher.comnih.govrockefeller.edu

After the initial photo-crosslinking event, the azide group, which is now part of the protein adduct, can be utilized for "click chemistry." This refers to a set of chemical reactions that are rapid, selective, and high-yielding. nih.govnih.gov The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net In this step, the azide-modified proteins are reacted with a reporter molecule containing a terminal alkyne. This reporter is often a biotin tag, which allows for the subsequent affinity purification of the labeled proteins using streptavidin-coated beads. tue.nl This enrichment step is crucial for isolating the low-abundance cross-linked proteins from the complex cellular lysate. nih.govscience.gov

The enriched proteins are then subjected to comprehensive analysis by mass spectrometry to identify the specific protein targets. nih.gov The proteins are typically eluted from the affinity beads, digested into peptides, and analyzed by LC-MS/MS. The resulting peptide fragmentation data is then searched against protein sequence databases to identify the proteins present in the sample. nih.gov This approach allows for the identification of a large number of potential protein targets in a single experiment. biorxiv.org

Table 2: Example of a Chemoproteomic Workflow for Target Identification

| Step | Description | Key Reagents/Instruments |

| 1. Labeling | Incubation of this compound with a biological sample (e.g., cell lysate). | This compound |

| 2. Photo-crosslinking | UV irradiation to induce covalent bond formation between the probe and interacting proteins. | UV lamp or laser |

| 3. Click Chemistry | Reaction of the azide-labeled proteins with an alkyne-biotin tag. | Alkyne-biotin, Copper(I) catalyst |

| 4. Affinity Purification | Enrichment of biotinylated proteins using streptavidin-coated beads. | Streptavidin beads |

| 5. On-bead Digestion | Enzymatic digestion of the captured proteins into peptides. | Trypsin |

| 6. LC-MS/MS Analysis | Separation and identification of the peptides by mass spectrometry. | Liquid chromatograph, Mass spectrometer |

| 7. Data Analysis | Database searching to identify the corresponding proteins. | Proteomics software |

To validate the results obtained from mass spectrometry, complementary biochemical assays are often employed. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the cross-linked protein complexes, which will migrate at a higher molecular weight than the individual proteins. nih.govnih.gov Following SDS-PAGE, Western blotting can be performed using antibodies specific to the protein of interest to confirm its presence in the cross-linked complex. nih.govbiorxiv.org These assays provide an independent line of evidence to support the findings from the mass spectrometry-based proteomic analysis. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Correlates

Influence of Aromatic Substitutions on Probe Reactivity and Selectivity

The nature and position of substituents on the phenyl ring of N-aryl-2-chloroacetamides play a pivotal role in modulating their biological and chemical reactivity. While direct comparative studies on a series including the 4-azido substituent are not extensively documented, research on analogous compounds with various other substituents provides a strong framework for understanding these influences.

Table 1: Predicted Influence of Aromatic Substituents on the Properties of N-(Aryl)-2-chloroacetamide Probes

| Substituent (at para-position) | Electronic Effect | Expected Impact on Chloroacetamide Reactivity | Expected Impact on Lipophilicity |

| -H | Neutral | Baseline reactivity | Moderate |

| -Cl | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Increased | Increased |

| -F | Strongly electron-withdrawing (inductive), weakly electron-donating (resonance) | Increased | Slightly Increased |

| -Br | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Increased | Significantly Increased |

| -OCH₃ | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Decreased | Slightly Increased |

| -NO₂ | Strongly electron-withdrawing (inductive and resonance) | Significantly Increased | Increased |

| -N₃ | Weakly electron-withdrawing (inductive), electron-donating (resonance) | Slightly Increased | Increased |

This table is generated based on established principles of physical organic chemistry and SAR studies on related compounds. The exact quantitative effects would require direct experimental measurement.

The selectivity of the probe is also governed by these substitutions. A highly reactive probe may exhibit less selectivity, leading to off-target labeling. Conversely, a less reactive probe may not efficiently label the intended target. The balance between reactivity and selectivity is therefore a critical consideration in probe design, and aromatic substitution is a key tool for achieving this balance.

Modulation of Chloroacetamide Electrophilicity through Structural Modifications

The chloroacetamide group is the "warhead" of the N-(4-azidophenyl)-2-chloroacetamide probe, responsible for forming a covalent bond with nucleophilic residues (such as cysteine) on target biomolecules. The electrophilicity of the α-carbon in the chloroacetamide moiety is a critical determinant of the probe's reactivity. This electrophilicity can be finely tuned through structural modifications, primarily by altering the electronic properties of the adjacent N-aryl group.

The chemical reactivity of N-aryl-2-chloroacetamides is largely defined by the susceptibility of the chlorine atom to nucleophilic substitution. researchgate.netresearchgate.net The electron density on the amide nitrogen, which is directly influenced by the substituent on the phenyl ring, can modulate the electrophilicity of the chloroacetyl group. Electron-withdrawing groups on the phenyl ring decrease the electron density on the amide nitrogen, which in turn enhances the electrophilic character of the α-carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase electron density on the nitrogen, reducing the electrophilicity of the warhead.

For this compound, the para-azido group's electronic character suggests a moderate enhancement of the chloroacetamide's electrophilicity compared to an unsubstituted phenyl ring. This positions it as a moderately reactive covalent probe. Studies on other chloroacetamide-based inhibitors have shown that overly reactive electrophiles can lead to a lack of selectivity and potential toxicity, while insufficient reactivity can result in poor target engagement. nih.gov Therefore, the specific level of electrophilicity conferred by the 4-azido-phenyl group is a key feature of this probe.

Further modulation of electrophilicity can be achieved by substitutions on the α-carbon of the acetamide, though this would represent a more significant structural departure from the parent compound. For instance, the introduction of additional electron-withdrawing groups at this position would be expected to dramatically increase reactivity.

Role of the Azido (B1232118) Group's Position and Chemical Environment in Bioorthogonal Efficiency

The azido group serves as the bioorthogonal handle of this compound, allowing for its detection and/or isolation via "click chemistry" reactions, most notably the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively). medchemexpress.com The efficiency of these bioorthogonal reactions is highly dependent on the steric and electronic environment of the azido group.

The position of the azido group on the aromatic ring is a critical factor. The para-position in this compound is generally favored for several reasons:

Steric Accessibility: The para-position is the most sterically accessible, minimizing hindrance for the approaching alkyne or phosphine (B1218219) reagent. Ortho-substituents, in contrast, could significantly impede the reaction.

Electronic Influence: While the electronic effect of the azido group on the chloroacetamide warhead is one consideration, the electronic properties of the azide (B81097) itself are crucial for its bioorthogonal reactivity. The electronic communication between the azido group and the rest of the molecule can influence the energy levels of the azide's molecular orbitals, which are involved in the cycloaddition reaction.

Computational Chemistry and Molecular Modeling for Rational Probe Design and SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for the rational design of chemical probes and the elucidation of their structure-activity relationships. These methods allow for the in silico prediction of various molecular properties, providing insights that can guide synthetic efforts and reduce the need for extensive empirical screening.

For a molecule like this compound, computational approaches can be applied to:

Elucidate Electronic Structure: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the electron distribution within the molecule. This can provide a quantitative measure of the electrophilicity of the chloroacetamide warhead and the nucleophilicity of the azido group, helping to rationalize and predict reactivity.

Model Reaction Mechanisms: Computational methods can be used to model the reaction pathways of both the covalent modification of a target protein and the bioorthogonal ligation. This can provide insights into transition state energies and reaction barriers, allowing for a deeper understanding of the factors that govern reaction rates.

Develop QSAR Models: By calculating a variety of molecular descriptors for a series of related compounds and correlating them with experimentally determined activities, robust QSAR models can be developed. mdpi.commdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective probes. QSAR studies on nitroaromatic compounds, for example, have successfully correlated electronic and hydrophobicity descriptors with toxicity. mdpi.com

While specific computational studies on this compound are not prevalent in the literature, the well-established methodologies in computational chemistry provide a clear path for its future in-depth characterization and for the rational design of improved chemical probes based on its scaffold.

Future Perspectives and Emerging Trends in Bifunctional Chemical Probe Research

Development of Next-Generation Probes with Enhanced Specificity and Spatiotemporal Control

A major thrust in probe development is the creation of tools that offer precise control over where and when they become active. This "spatiotemporal control" is crucial for studying dynamic cellular processes. Future probes are being designed with features such as conditional activation, where the probe's reactivity is triggered by a specific cellular event or an external stimulus other than just UV light. For a probe like N-(4-azidophenyl)-2-chloroacetamide, this could involve incorporating caging groups that are removed by specific enzymes or changes in the cellular microenvironment, thus ensuring the chloroacetamide is only reactive at the desired location and time.

Expansion of Targetable Protein Classes and Post-Translational Modifications

Researchers are continuously seeking to expand the repertoire of proteins and post-translational modifications (PTMs) that can be studied using chemical probes. While chloroacetamides are known to target cysteines, the development of probes with altered reactivity could allow for the targeting of other nucleophilic amino acids or even specific PTMs. For instance, modifications to the core structure of this compound could potentially fine-tune its reactivity profile, enabling the selective labeling of proteins within a specific class or those bearing a particular modification.

Integration with Advanced Biological Imaging and Single-Molecule Studies

The integration of chemical probes with cutting-edge imaging techniques, such as super-resolution microscopy, is revolutionizing our ability to visualize biological processes at the molecular level. Probes designed for these applications often include a fluorophore for direct visualization. A bifunctional probe like this compound, if appended with a suitable dye, could theoretically be used to first covalently label a target and then track its dynamics and localization within the cell with high precision. This would enable researchers to perform single-molecule tracking experiments to study protein movement and interactions in real-time.

Innovative Data Analysis and Bioinformatic Approaches for Complex Proteomic Datasets

The use of bifunctional probes in proteomics experiments generates vast and complex datasets. A significant challenge lies in the development of robust bioinformatic pipelines to analyze this data, identify true protein targets, and distinguish them from non-specific binders. Future advancements in this area will involve the creation of specialized algorithms and statistical models tailored to the specific characteristics of the data generated by different types of probes. For a probe like this compound, this would necessitate the development of software that can confidently identify peptides modified by both the photo-activated azide (B81097) and the chloroacetamide, and to quantify these events across the proteome.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-azidophenyl)-2-chloroacetamide?

this compound is typically synthesized via chloroacetylation of 4-azidoaniline. A common method involves reacting 4-azidoaniline with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used, and the reaction is monitored via TLC. Purification is achieved through recrystallization or column chromatography .

Q. How is the crystal structure of this compound analyzed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Data collection is performed using MoKα radiation (λ = 0.71073 Å), and structures are refined using SHELXL . Key parameters include bond lengths (e.g., C-Cl, ~1.75–1.80 Å) and angles (e.g., N-C-C-Cl dihedral angles, ~-12°), with intramolecular hydrogen bonds (e.g., N-H···O) stabilizing the planar amide group .

Q. What spectroscopic techniques validate the compound’s purity and structure?

- NMR : H and C NMR confirm substituent positions (e.g., azide proton absence, aromatic protons at δ 7.2–7.8 ppm).

- IR : Peaks at ~2100 cm (azide stretch) and ~1650 cm (amide C=O) are diagnostic.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) match the theoretical molecular weight .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the azide group in click chemistry applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, the azide group’s electron density and steric environment influence reaction rates. Software like Gaussian or ORCA is used, with solvent effects modeled via COSMO .

Q. What experimental strategies mitigate side reactions during functionalization of the chloroacetamide group?

- Temperature Control : Reactions below 0°C reduce hydrolysis of the chloroacetamide to glycolic acid.

- Nucleophile Selection : Thiols or amines with bulky substituents minimize undesired SN2 pathways.

- Protection of Azide : Use of copper(I) stabilizers prevents premature azide decomposition during functionalization .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Structure-Activity Relationship (SAR) studies compare derivatives with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups. For example, para-substituted electron-withdrawing groups enhance cytotoxicity in cancer cell lines by increasing electrophilicity. Biological assays (e.g., MTT) and molecular docking (e.g., AutoDock) correlate structural features with activity .

Q. What challenges arise in analyzing intermolecular interactions in crystalline forms?

Discrepancies in hydrogen-bonding patterns (e.g., C-H···O vs. N-H···O) require careful refinement of occupancy parameters in SHELXL. For example, centrosymmetric dimers linked via C-H···O interactions may require anisotropic displacement modeling to resolve disorder .

Q. How is the compound utilized in fluorescent probe design?

The azide and chloroacetamide groups enable conjugation with fluorophores (e.g., thiacalixarenes). Photophysical studies (absorption/emission spectra) assess probe sensitivity to metal ions (e.g., Hg). Quantum yield calculations and Stern-Volmer analysis quantify binding constants (e.g., M) .

Methodological Notes

- Crystallographic Data : Refer to bond lengths (C-Cl: 1.75 Å, C-N: 1.10 Å) and angles (N-C-C-Cl: -12.1°) from structural redetermination studies .

- Safety : While not explicitly covered in evidence, azides are thermally unstable; handle with blast shields and avoid grinding .

- Contradictions : No direct contradictions found, but solvent polarity effects on reaction yields may vary between studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.